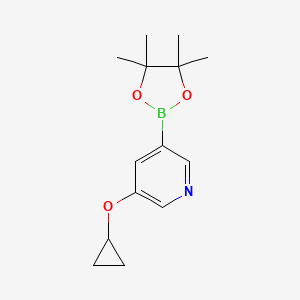

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound featuring a pyridine core substituted with a cyclopropoxy group at the 3-position and a pinacol boronate ester (dioxaborolane) at the 5-position. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems. The cyclopropoxy group introduces steric and electronic effects that modulate reactivity and stability, while the dioxaborolane moiety enables efficient transmetalation in catalytic cycles.

Properties

IUPAC Name |

3-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIULQJKDIPYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139845 | |

| Record name | Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-47-6 | |

| Record name | Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. For instance, derivatives of 3-cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that these derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key enzymes involved in cell division and growth. Specifically, the dioxaborolane group may interact with biological targets through boron coordination chemistry, leading to the disruption of cellular processes essential for tumor growth.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved tensile strength and resistance to thermal degradation compared to unmodified polymers.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 250 | 300 |

Agricultural Chemistry Applications

Pesticide Development

The compound has been investigated as a potential lead in the development of new pesticides. Its unique structure allows for the design of molecules that can effectively target pests while minimizing harm to beneficial insects. Preliminary studies have shown that formulations containing this compound exhibit higher efficacy against common agricultural pests compared to traditional pesticides.

Case Study: Efficacy Against Aphids

In a controlled field trial, a formulation containing this compound was applied to crops infested with aphids. The results indicated a reduction in aphid populations by over 70% within two weeks post-application.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The cyclopropoxy group and the dioxaborolan group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Positional Isomerism : The 3-cyclopropoxy substitution in the target compound contrasts with 2-substituted analogs (e.g., ). The 3-position may enhance steric protection of the boron group, improving stability during synthesis .

- Halogen vs. Cyclopropoxy : Chlorine substituents (e.g., ) increase electrophilicity, favoring nucleophilic aromatic substitution, while cyclopropoxy groups prioritize cross-coupling due to their electron-donating nature .

Functional Group Variations

| Compound Name | Functional Groups | Molecular Weight | Applications | |

|---|---|---|---|---|

| 3-Cyclopropoxy-5-dioxaborolane-pyridine | Cyclopropoxy, dioxaborolane | 261.13 g/mol | Cross-coupling, drug intermediate | |

| N-(2-methoxy-5-dioxaborolane-pyridin-3-yl)cyclopropanesulfonamide | Sulfonamide, methoxy, dioxaborolane | 324.18 g/mol | Enzyme inhibition, medicinal chemistry | |

| 2-Methoxy-5-nitro-3-dioxaborolane-pyridine | Methoxy, nitro, dioxaborolane | 294.08 g/mol | Electrophilic aromatic substitution, agrochemicals | |

| 3-(Cyclopropylmethoxy)-4-dioxaborolane-pyridine | Cyclopropylmethoxy, dioxaborolane | 275.14 g/mol | Material science, fluorescent probes |

Key Observations :

- Sulfonamide vs. Cyclopropoxy : Sulfonamide-containing analogs () exhibit higher polarity and hydrogen-bonding capacity, making them more suitable for biological targeting.

- Nitro Groups : Nitro-substituted derivatives () are more reactive in electrophilic reactions but less stable under reducing conditions compared to cyclopropoxy analogs.

Cross-Coupling Efficiency

The target compound’s 5-dioxaborolane group ensures compatibility with palladium catalysts, while the 3-cyclopropoxy group minimizes undesired side reactions (e.g., protodeboronation) by stabilizing the boron center sterically . Comparatively, 2-substituted isomers () may exhibit faster coupling rates due to reduced steric hindrance but lower thermal stability.

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H20BNO3

- Molecular Weight : 245.13 g/mol

- CAS Number : 1151802-22-0

- Structure : The compound features a pyridine ring substituted with a cyclopropoxy group and a dioxaborolane moiety.

Research indicates that compounds containing the pyridine and dioxaborolane structures can exhibit various biological activities:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Compounds similar to this compound have shown promising GSK-3β inhibitory activity. GSK-3β is implicated in numerous signaling pathways related to cell growth and survival. Inhibition of this kinase can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). These studies typically evaluate cell viability across multiple concentrations (0.1 to 100 µM), revealing that some derivatives exhibit significant cytotoxicity while others maintain cell viability .

Table 1: Summary of Biological Activity Studies

Case Study: GSK-3β Inhibition

A study published in MDPI highlights the development of a potent GSK-3β inhibitor with an IC50 value of 8 nM. This compound's structure was adapted to enhance selectivity and potency against GSK-3β while minimizing off-target effects. The study emphasizes the importance of structural modifications in achieving desired biological outcomes .

Case Study: Antiparasitic Activity

Another research effort focused on derivatives of pyridine compounds demonstrated significant antiparasitic activity with EC50 values as low as 0.010 µM. The study indicated that specific substitutions on the pyridine ring could enhance solubility and metabolic stability without compromising efficacy .

Q & A

Q. What are the common synthetic routes for 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Borylation : Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation, often using pinacol borane precursors under inert atmospheres .

- Cyclopropoxy Functionalization : Etherification of the pyridine ring using cyclopropanol derivatives under basic conditions (e.g., NaH or K₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

- Purification : Column chromatography with silica gel and polar solvent mixtures (e.g., hexane/ethyl acetate) to isolate the product, achieving >95% purity .

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound?

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates and stabilize transition states in coupling reactions. For example, THF improves boronate ester formation compared to less polar solvents .

- Temperature : Borylation reactions typically require 80–100°C for 12–24 hours, while cyclopropoxy substitution proceeds efficiently at 60–80°C .

- Catalyst Optimization : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with ligand choice critical for minimizing by-products like deboronation .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropoxy and dioxaborolane group integration (e.g., characteristic cyclopropane proton shifts at δ 0.5–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 262.14) .

- HPLC/GC : Quantify purity (>98% by GC with non-polar columns) and detect trace impurities from incomplete coupling .

Q. How can researchers address discrepancies in reactivity during Suzuki-Miyaura coupling involving this boronate ester?

- Solvent Polarity : Lower yields in highly polar solvents (e.g., DMF) may arise from destabilization of the boronate intermediate. Switch to mixed solvents (THF/H₂O) to balance solubility and reactivity .

- Base Selection : Use weak bases (e.g., K₃PO₄) instead of strong bases (NaOH) to prevent hydrolysis of the dioxaborolane ring .

- Contradiction Analysis : If coupling fails, verify boronate stability via ¹¹B NMR (sharp peak at δ 30–35 ppm indicates intact boronate) .

Q. What strategies mitigate instability of the cyclopropoxy group under acidic or oxidative conditions?

- Protection/Deprotection : Temporarily protect the cyclopropoxy group with tert-butyldimethylsilyl (TBS) ether during harsh reactions .

- Low-Temperature Storage : Store at 2–8°C under inert gas to prevent ring-opening reactions .

- Reaction Monitoring : Use in situ FTIR to detect carbonyl by-products (1700–1750 cm⁻¹) from cyclopropane decomposition .

Methodological Challenges and Solutions

Key Functional Group Interactions

- Dioxaborolane Group : Participates in Suzuki-Miyaura cross-coupling, but steric hindrance from the cyclopropoxy group may slow aryl halide coupling. Pre-activate the boronate with CsF to enhance reactivity .

- Cyclopropoxy Group : Electron-donating effects increase pyridine ring electron density, altering regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.